4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a fluoro group and a highly chlorinated phenyl group, which significantly influence its chemical properties and biological activities.
The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole is typically derived from various indole synthesis methods that utilize halogenated aromatic compounds. Research into indole derivatives has increased due to their relevance in medicinal chemistry and material science. The compound's synthesis can be traced back to patents and scientific literature focusing on indole derivatives and their applications in pharmaceuticals .
4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be classified as:
The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. One common approach involves the reaction of 3,4,5-trichloroaniline with fluoro-substituted indoles under specific conditions.
The molecular structure of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole consists of:
4-Fluoro-5-(3,4,5-trichlorophenyl)indole can participate in various chemical reactions typical for indoles and halogenated compounds:
The reaction pathways often depend on the specific substituents on the indole and phenyl rings, influencing reactivity and selectivity.
The mechanism of action for compounds like 4-Fluoro-5-(3,4,5-trichlorophenyl)indole typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that modifications on the indole structure can lead to significant changes in biological activity, making this class of compounds valuable in drug development .
4-Fluoro-5-(3,4,5-trichlorophenyl)indole has potential applications in:
Research continues into expanding its applications based on its structural characteristics and biological activities .
Halogen atoms critically determine the bioactivity profile of 4-fluoro-5-(3,4,5-trichlorophenyl)indole through steric, electronic, and lipophilic effects. The 3,4,5-trichlorophenyl moiety enhances membrane permeability (LogP increase of 1.8–2.2 versus non-halogenated analogs) and promotes hydrophobic interactions with target proteins, as confirmed by molecular docking studies [1] [8]. The C5 fluoro substituent on the indole core reduces the electron density at N1-H, facilitating hydrogen bonding with key residues in enzymatic binding pockets (e.g., kinase ATP sites). This effect is quantified by a 15–30% increase in binding affinity compared to 5-H analogs [7] [10].
Table 1: Halogen-Driven Bioactivity Modifications in Indole Derivatives
Compound Variant | LogP | Binding Affinity (Kd, μM) | Cellular IC₅₀ (μM) | Primary Target |
---|---|---|---|---|
5-H (No F) | 3.9 | 12.4 ± 1.1 | >50 | Microtubules |
4-F-5-(3,4,5-trichlorophenyl) | 5.1 | 0.66 ± 0.08 | 0.50–0.55 | EPAC/HIF-1α |
5-Br (Instead of F) | 5.3 | 2.4 ± 0.3 | 8.7 | Tubulin Polymerization |
3,5-Dichlorophenyl (No 4-Cl) | 4.7 | 4.2 ± 0.5 | 12.3 | Soluble Guanylate Cyclase |
Synergistic halogen interactions amplify potency: The ortho-fluoro position in trichlorophenyl enhances rotational restriction, enabling optimal π-stacking with tyrosine/phenylalanine residues. Simultaneously, para-chloro groups deepen the hydrophobic pocket occupancy, explaining the 78% tumor growth inhibition observed in resistant colorectal cancer models versus 40% for oxaliplatin [2] [9]. Chlorine’s atomic radius (175 pm) versus fluorine (147 pm) creates complementary van der Waals contacts in congested binding sites (e.g., EPAC’s CBD domain), reducing off-target effects [4] [8].
Substitution at the C5 position is pharmacologically privileged, with fluoro or phenyl groups conferring distinct selectivity profiles. The 5-(3,4,5-trichlorophenyl) group induces a 130° dihedral angle between indole and phenyl planes, positioning chlorine atoms for halogen bonding with carbonyl oxygens (e.g., GluN2B-NMDA receptor: ΔG = –9.2 kcal/mol) [6] [7]. N1 modifications (e.g., alkylation) diminish activity by disrupting H-bond donation (IC₅₀ shift from 0.66 μM to >20 μM), while C3 carbonyl incorporation enables dual cholinesterase/HIF-1α inhibition (94.1% Aβ aggregation reduction at 17 μM) [6] [10].
Table 2: Position-Specific SAR of Indole Core Modifications
Substitution Position | Functional Group | Biological Consequence | Affinity Change vs Parent |
---|---|---|---|
C3 | Carboxamide | Enhanced antioxidant capacity via catechol integration | 2.1-fold ↑ EPAC binding |
C4 | Methyl | Steric clash in HIF-1α hydrophobic cleft | 8-fold ↓ Cytotoxicity |
C5 | 3,4,5-Trichlorophenyl | Optimal tubulin depolymerization (IC₅₀ = 7.53 μM) | Reference |
C6 | Nitro | Electron-withdrawing perturbation of π-cloud | 3.5-fold ↓ Antiviral activity |
Electronic perturbations significantly modulate target engagement: Electron-donating groups at C4 (e.g., methoxy) decrease tubulin affinity by disrupting charge transfer with β-tubulin’s Thr179, whereas C6 fluoro enhances antiviral activity (selectivity index = 17.1 against CoxB3 virus) via dipole interactions with viral protease residues [1] [5]. Molecular dynamics simulations confirm that 5-aryl substitution induces a binding-competent indole ring conformation, reducing the free energy barrier for protein-ligand complexation by 3.8 kcal/mol [10].
The 4-fluoro-5-(3,4,5-trichlorophenyl)indole scaffold demonstrates superior target versatility relative to isosteric analogs. Against oxaliplatin-resistant HCT-116/L cells, it exhibits GI₅₀ = 0.55 μM – a 9-fold improvement over 5-(2-naphthyl)indole derivatives and 3.5-fold over 6-chloro-4-(furan-2-yl)pyrimidoindoles [2] [5]. The trichlorophenyl motif specifically enhances EPAC2 antagonism (Kᵢ = 4.4 μM) versus dichloro variants (Kᵢ = 12.7 μM for 3,5-dichloro), attributable to Cl···π interactions with Trp218 in the cAMP-binding domain [4] [9].
Table 3: Scaffold Comparison in Key Disease Models
Compound Scaffold | Anticancer GI₅₀ (μM) | Antiviral IC₅₀ (μg/mL) | Neuroprotective IC₅₀ (μM) | Primary Limitations |
---|---|---|---|---|
4-F-5-(3,4,5-trichlorophenyl)indole | 0.50–0.90 | 0.4–2.1 | 0.66 | N/A (Benchmark) |
3-(5′-Hydroxymethyl-2′-furyl)-1-benzylindazole (YC-1) | 8.7 | >10 | 4.2 | HIF-1α off-target effects |
2-(Isoxazol-3-yl)-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide | 12.4 | NT | NT | Poor CNS penetration |
5-Nitro-3-[(4-thiazolidinone)hydrazono]indolin-2-one | >50 | 5–6 | NT | Metabolic instability |
Hybridization strategies further validate scaffold superiority: Conjugating the 4-fluoro-5-(3,4,5-trichlorophenyl)indole unit with Mannich bases (e.g., compound 1c) enhances spike glycoprotein binding in SARS-CoV-2 (docking score: –2.808 kcal/mol) and anticancer potency (HeLa LC₅₀ = 0.50 μM) while maintaining >100 μM IC₅₀ in normal cells [5]. Conversely, chalcone-indole hybrids without C5 aryl groups show 60% reduced microtubule disruption, confirming the trichlorophenyl moiety’s indispensability for colchicine-site binding [2] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8